molecular formula C10H2Cl2Ti-10 B072419 Titanocene CAS No. 1271-19-8

Titanocene

Cat. No. B072419
CAS RN: 1271-19-8
M. Wt: 240.89 g/mol
InChI Key: DYUFLUNZOBVZGN-UHFFFAOYSA-L
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Description

Titanocene, also known as titanium-based organometallic compounds, is a type of organometallic compound that has been used in a variety of scientific research applications. This compound compounds have been studied in the fields of organic synthesis, catalysis, and biochemistry. Due to their unique properties, this compound compounds have been used in a variety of laboratory experiments, ranging from drug synthesis to biochemical assays.

Scientific Research Applications

  • Monotitanocene Complexes : These are special this compound compounds used as olefin polymerization catalysts, offering control over the microstructure of target polymers. The synthesis and research progress of these complexes have significant potential in industrial applications (Wu, Zhang, & Jin, 2017).

  • Natural Product Synthesis : this compound(III) complexes, such as Cp2TiCl, have been effectively utilized in the synthesis of natural products, demonstrating their utility in catalytic methods for straightforward syntheses from readily available materials (Morcillo et al., 2014).

  • Anticancer Applications : this compound(IV) complexes have shown promising anticancer properties. This review focuses on the synthesis of organogallium(III), organotin(IV), and this compound(IV) complexes, highlighting their cytotoxic anticancer properties (Ellahioui, Prashar, & Gómez‐Ruiz, 2017).

  • Versatility in Chemical Applications : this compound derivatives have a broad range of applications in polymers, medical oncology, and organic synthesis. This article reviews the diverse uses of these derivatives across various fields (Bowman, 2006).

  • Green Chemistry and Catalysis : this compound monochloride is highlighted as a monoelectronic transfer reagent, catalyzing a variety of chemical transformations including C-C bond formation and isomerization reactions. This work underlines its role as a green catalyst in organic and organometallic chemistry (Martínez et al., 2020).

  • Inhibitory Effect on Tumour Proteolytic Enzymes : this compound dichloride has been demonstrated to inhibit tumour gelatinases and other proteolytic enzymes. This property contributes to its antiangiogenic effect and anticancer action (Pavlaki et al., 2009).

  • Supramolecular Interactions and Catalysis : The study of this compound(III) complexes in catalytic applications, including their electrochemical properties and stability, provides critical information for designing this compound-catalyzed reactions (Gansäuer et al., 2014).

Mechanism of Action

Titanocene, also known as cyclopenta-1,3-diene;titanium(4+);dichloride, is an organotitanium compound that has been investigated for its potential use in various applications, including as an anticancer drug . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets cancer cells, specifically renal-cell cancer and other solid tumors . It is transported via serum albumin selectively into cancer cells and targets their DNA by coordinating strongly to phosphate groups .

Mode of Action

This compound interacts with its targets by binding to the DNA of cancer cells . This binding occurs at the phosphate groups of the DNA, leading to changes in the DNA structure . Additionally, this compound is able to induce apoptosis via the FAS receptor pathway .

Biochemical Pathways

This compound affects various biochemical pathways related to cancer cell growth and survival. Its cytotoxic and apoptosis-inducing properties lead to the death of cancer cells . Furthermore, it has anti-angiogenic properties, which means it can inhibit the formation of new blood vessels, thus preventing the supply of nutrients to the cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is transported via serum albumin selectively into cancer cells

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and the induction of apoptosis . This leads to the death of cancer cells and a reduction in tumor size. Very encouraging is the fact that this compound is breaking platinum-resistance in human colon and human lung cancer cells , which might make it attractive as a cytotoxic component of future 2nd or 3rd line cancer treatments.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of serum albumin in the body can affect the transport of this compound into cancer cells

Safety and Hazards

Titanocene dichloride is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is advised to avoid breathing dust, gas, or vapors, and to use personal protective equipment when handling this compound .

Future Directions

Titanocene and auranofin families of compounds hold tremendous promise to improve the outcomes of cancer treatment . Current efforts are focused on the evolution of their ligands to improve their physiological solution stability, cancer selectivity, and antiproliferative performance .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Titanocene involves the reaction of cyclopentadienyl magnesium bromide with titanium tetrachloride in the presence of a reducing agent.", "Starting Materials": [ "Cyclopentadiene", "Magnesium", "Bromine", "Titanium tetrachloride", "Reducing agent" ], "Reaction": [ "Step 1: Preparation of cyclopentadienyl magnesium bromide by reacting cyclopentadiene with magnesium and bromine in diethyl ether.", "Step 2: Generation of TiCl4 by reacting titanium tetrachloride with magnesium in diethyl ether.", "Step 3: Addition of cyclopentadienyl magnesium bromide to TiCl4 in diethyl ether.", "Step 4: Reduction of the resulting intermediate with a reducing agent to form Titanocene." ] }

CAS RN

1271-19-8

Molecular Formula

C10H2Cl2Ti-10

Molecular Weight

240.89 g/mol

IUPAC Name

cyclopenta-1,3-diene;dichlorotitanium

InChI

InChI=1S/2C5H.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2

InChI Key

DYUFLUNZOBVZGN-UHFFFAOYSA-L

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4]

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl

Color/Form

Bright red acicular crystals from toluene
Reddish-orange crystalline solid

density

1.6 (NTP, 1992)
1.60

melting_point

552 °F (NTP, 1992)
289 °C +/- 2 deg

Other CAS RN

1271-19-8

physical_description

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992)

Pictograms

Acute Toxic; Irritant; Health Hazard

shelf_life

STABLE IN DRY AIR;  SLOWLY HYDROLYZED IN MOIST AIR

solubility

Decomposes (NTP, 1992)
Moderately sol in toluene, chloroform, alc, other hydroxylic solvents;  sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride

Origin of Product

United States

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